molecular formula C16H12F2N4OS B3745271 1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B3745271
M. Wt: 346.4 g/mol
InChI Key: DQMIUQLNYBGULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. This reaction forms a thiosemicarbazone intermediate, which cyclizes to form the thiadiazole ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced by reacting the thiadiazole derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Urea Derivative: The final step involves the reaction of the fluorobenzyl-thiadiazole derivative with 4-fluoroaniline and a suitable coupling reagent, such as carbonyldiimidazole (CDI), to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(2-Chlorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea: Similar structure but with chlorine atoms instead of fluorine.

    1-(5-(2-Methylbenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea: Similar structure but with methyl groups instead of fluorine.

    1-(5-(2-Bromobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-bromophenyl)urea: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c17-11-5-7-12(8-6-11)19-15(23)20-16-22-21-14(24-16)9-10-3-1-2-4-13(10)18/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMIUQLNYBGULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Reactant of Route 3
1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Reactant of Route 5
1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

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